Amyloid‑β (Aβ₁–₄₀) Radioligand Displacement Affinity vs. Structural Analogs
In a competitive radioligand displacement assay using [¹²⁵I]2‑(3´‑iodo‑4´‑N‑methylaminophenyl)benzothiazole and synthetic Aβ₁–₄₀ peptide, the title compound inhibited binding with a Ki of 4.31 nM [1]. This affinity is approximately 3‑fold weaker than that of the clinical amyloid imaging agent Pittsburgh Compound‑B (PiB, Ki ≈ 1.5 nM measured in parallel assay formats) but is substantially stronger than that of the 2‑arylbenzothiazole precursor lacking the N‑pyridylmethyl group (Ki > 100 nM in equivalent competition experiments) [2]. The data indicate that the tertiary‑amide N‑pyridylmethyl motif contributes favourably to Aβ recognition, ostensibly through π‑stacking and hydrogen‑bonding contacts with the peptide backbone.
| Evidence Dimension | Aβ₁–₄₀ binding affinity (Ki, competitive radioligand displacement) |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | PiB: Ki ≈ 1.5 nM; N‑des‑pyridylmethyl analog: Ki > 100 nM |
| Quantified Difference | ~3‑fold weaker than PiB; > 23‑fold stronger than des‑pyridylmethyl analog |
| Conditions | Inhibition of [¹²⁵I]2‑(3´‑iodo‑4´‑N‑methylaminophenyl)benzothiazole binding to Aβ₁–₄₀ (unknown origin), 3 h incubation, NaI well counter readout |
Why This Matters
For researchers developing small‑molecule Aβ probes, the 4.31 nM Ki defines a measurable affinity window that distinguishes this compound from inactive benzothiazole precursors; procurement of the exact CAS number ensures the N‑pyridylmethyl group – critical for the observed gain in affinity – is present.
- [1] BindingDB. BDBM50276883 – Affinity Data Summary. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50276883 (accessed 2026-05-09). View Source
- [2] Klunk, W. E. et al. Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound‑B. Ann. Neurol. 55, 306–319 (2004). View Source
